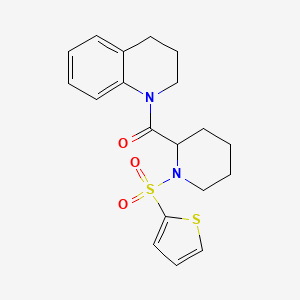
(3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a complex organic molecule featuring diverse functional groups. This compound showcases unique interactions and behaviors, making it a subject of interest in various fields, from chemistry and biology to medicine and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis of 3,4-Dihydroquinolin-1(2H)-yl: : Typically, this moiety can be synthesized through the reduction of quinoline derivatives using hydrogenation techniques.
Formation of Piperidine Derivative: : This involves the alkylation of piperidine with a thiophene-2-ylsulfonyl chloride, under basic conditions, forming 1-(thiophen-2-ylsulfonyl)piperidine.
Final Coupling Reaction: : The two synthesized fragments are combined through a condensation reaction involving (3,4-dihydroquinolin-1(2H)-yl)methanone with the thiophene-2-ylsulfonyl piperidine derivative.
Industrial Production Methods
For industrial production, large-scale methods involving continuous-flow reactors might be employed to ensure efficient and scalable synthesis. Optimization of the reaction conditions, such as temperature, pressure, and solvent selection, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Oxidation Reactions: : The compound can undergo oxidation at the thiophene sulfur atom, forming sulfoxides and sulfones under appropriate oxidative conditions.
Reduction Reactions: : The piperidine and quinoline rings can be further reduced to their corresponding amines under catalytic hydrogenation.
Substitution Reactions: : The methanone group can undergo nucleophilic substitution reactions, particularly with amines, forming imines or amides.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Hydrogen gas with a palladium/carbon catalyst.
Substitution: : Amine reagents under basic conditions.
Major Products Formed
Oxidation: : Thiophene sulfoxides and sulfones.
Reduction: : Piperidine and quinoline amines.
Substitution: : Imines or amides.
Wissenschaftliche Forschungsanwendungen
The versatility of this compound makes it valuable in several research domains:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Potential as a molecular probe for studying receptor-ligand interactions.
Medicine: : Could serve as a lead compound for the development of new pharmacological agents, particularly in targeting central nervous system disorders.
Industry: : Use in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The compound’s mechanism of action is highly dependent on its application.
In Biological Systems: : It may interact with specific receptors or enzymes, modulating their activity. The quinoline moiety often plays a role in intercalating with DNA or interacting with enzymes through π-π stacking.
Pathways Involved: : Could include signal transduction pathways where it acts as an inhibitor or activator of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-4(1H)-ones: : Differ in the placement of functional groups but share the quinoline core.
Sulfonyl Piperidines: : These compounds also feature the piperidine sulfonyl moiety but differ in their additional substituents.
Thiophene Derivatives: : Similar sulfur-containing aromatic rings but without the quinoline or piperidine components.
Uniqueness
The presence of both quinoline and thiophene rings linked through the piperidine methanone offers a unique structural motif that can lead to distinct pharmacological properties not observed in simpler analogs.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(20-12-5-8-15-7-1-2-9-16(15)20)17-10-3-4-13-21(17)26(23,24)18-11-6-14-25-18/h1-2,6-7,9,11,14,17H,3-5,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTCHBKPZFSTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














